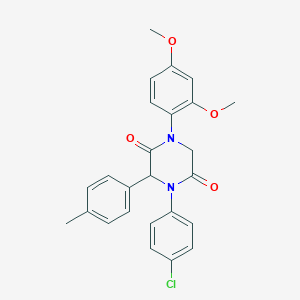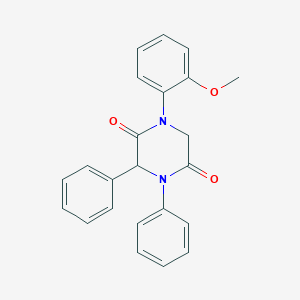
1-(2-Methoxyphenyl)-3,4-diphenyl-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-3,4-diphenyl-2,5-piperazinedione, also known as MPP, is a chemical compound that has been the focus of scientific research in recent years. This compound is a piperazine derivative that has shown potential in various applications, including medicinal chemistry, neuroscience, and pharmacology. In
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyphenyl)-3,4-diphenyl-2,5-piperazinedione is not fully understood, but it is believed to involve the modulation of various molecular pathways in the body. This compound has been shown to interact with various proteins, including enzymes and receptors, which can affect cellular signaling pathways. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can protect against neurodegeneration and improve cognitive function. This compound has also been shown to have antioxidant properties, which can reduce oxidative stress and inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Methoxyphenyl)-3,4-diphenyl-2,5-piperazinedione in lab experiments is its relative ease of synthesis. This compound can be synthesized in a laboratory setting using standard chemical reactions, which makes it readily available for research purposes. Another advantage of using this compound is its potential as a new class of drugs that target specific molecular pathways. However, one limitation of using this compound in lab experiments is its limited availability of data. While this compound has shown promise in various applications, more research is needed to fully understand its mechanisms of action and potential therapeutic uses.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Methoxyphenyl)-3,4-diphenyl-2,5-piperazinedione. One potential direction is to investigate its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its effects on cellular signaling pathways and its potential as a new class of drugs that target specific molecular pathways. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound in the body. Overall, this compound is a promising compound that has the potential to make significant contributions to scientific research in the future.
Synthesemethoden
The synthesis of 1-(2-Methoxyphenyl)-3,4-diphenyl-2,5-piperazinedione involves a series of chemical reactions that start with the condensation of 2-methoxybenzaldehyde and 1,2-diphenylethylenediamine. This reaction produces a Schiff base intermediate, which is then reduced with sodium borohydride to form the final product, this compound. The synthesis of this compound is a relatively straightforward process that can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyphenyl)-3,4-diphenyl-2,5-piperazinedione has shown potential in various scientific research applications, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, this compound has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent. In pharmacology, this compound has been evaluated for its potential as a new class of drugs that target specific molecular pathways.
Eigenschaften
Molekularformel |
C23H20N2O3 |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-3,4-diphenylpiperazine-2,5-dione |
InChI |
InChI=1S/C23H20N2O3/c1-28-20-15-9-8-14-19(20)24-16-21(26)25(18-12-6-3-7-13-18)22(23(24)27)17-10-4-2-5-11-17/h2-15,22H,16H2,1H3 |
InChI-Schlüssel |
CAFYZGPCMZSNDZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=CC=C1N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242482.png)

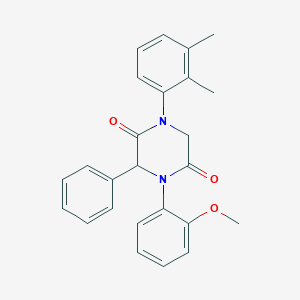
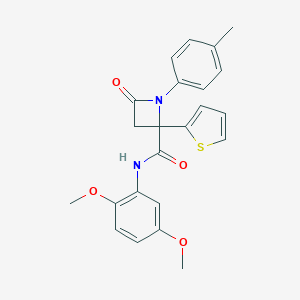
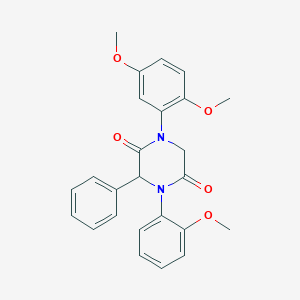
![1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242494.png)
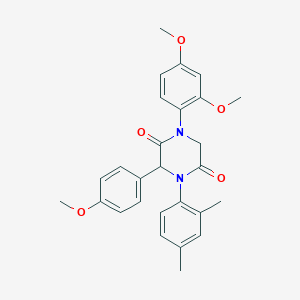
![1-(2,5-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-2,5-piperazinedione](/img/structure/B242497.png)

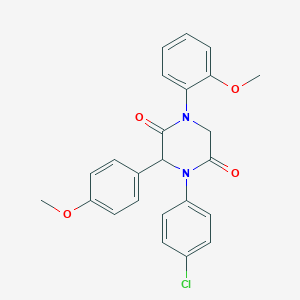
![3-[4-(Dimethylamino)phenyl]-4-(3,4-dimethylphenyl)-1-(2-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242501.png)
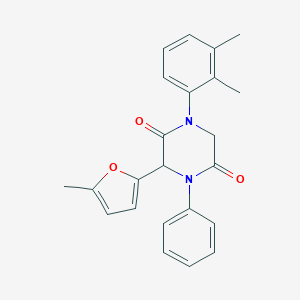
![1-(2,4-dimethoxyphenyl)-4-(4-methylphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242505.png)
